molecular formula C18H15ClN2O3S B12725451 2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid CAS No. 96928-30-2

2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid

Cat. No.: B12725451
CAS No.: 96928-30-2
M. Wt: 374.8 g/mol
InChI Key: LALVAGJENPPKHC-UHFFFAOYSA-N
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Description

2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid is a complex organic compound that features a chlorophenyl group, a thiazole ring, and a phenoxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a chlorophenylamine with a thioamide under acidic conditions.

    Coupling with Phenol: The thiazole derivative is then coupled with a phenol derivative using a suitable coupling reagent, such as a palladium catalyst, under mild conditions.

    Introduction of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the thiazole ring or the chlorophenyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenoxypropanoic acids.

Scientific Research Applications

2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Fenofibric acid: A compound with a similar phenoxypropanoic acid structure, used as a lipid-lowering agent.

    Indole derivatives: Compounds with similar aromatic structures, known for their diverse biological activities.

Uniqueness

2-(4-(2-((4-Chlorophenyl)amino)-4-thiazolyl)phenoxy)propanoic acid is unique due to its combination of a chlorophenyl group, a thiazole ring, and a phenoxypropanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

96928-30-2

Molecular Formula

C18H15ClN2O3S

Molecular Weight

374.8 g/mol

IUPAC Name

2-[4-[2-(4-chloroanilino)-1,3-thiazol-4-yl]phenoxy]propanoic acid

InChI

InChI=1S/C18H15ClN2O3S/c1-11(17(22)23)24-15-8-2-12(3-9-15)16-10-25-18(21-16)20-14-6-4-13(19)5-7-14/h2-11H,1H3,(H,20,21)(H,22,23)

InChI Key

LALVAGJENPPKHC-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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